

Synthesis of 2-Acetylnicotinic acid from nicotinic acid N-oxide

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Compound of Interest

Compound Name: 2-Acetylnicotinic acid

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Synthesis of 2-Acetylnicotinic Acid: A Technical Guide

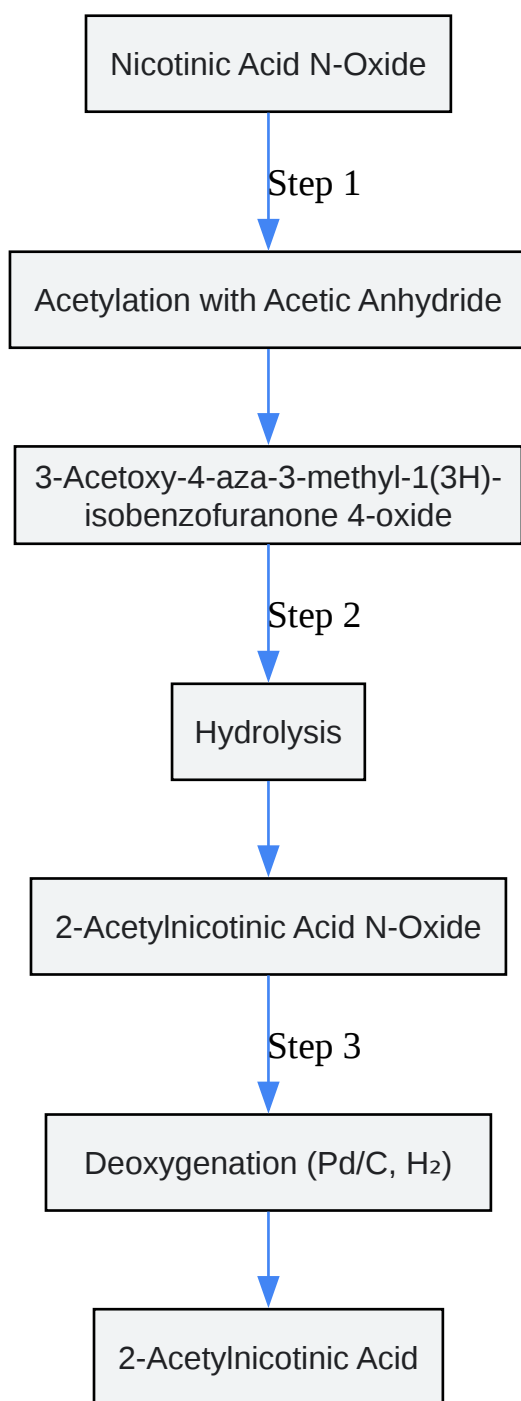
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-acetylnicotinic acid**, a valuable building block in the pharmaceutical and agrochemical industries, from nicotinic acid N-oxide. The described methodology emphasizes a modern, efficient, and more environmentally conscious approach, avoiding the use of hazardous reagents common in older procedures. This guide provides detailed experimental protocols, quantitative data, and a mechanistic overview to support research and development efforts.

Overview of the Synthetic Pathway

The synthesis of **2-acetylnicotinic acid** from nicotinic acid N-oxide is a multi-step process. The primary method involves the reaction of nicotinic acid N-oxide with acetic anhydride to form an intermediate, which is subsequently hydrolyzed and deoxygenated.^[1] An improved and more environmentally friendly method utilizes a palladium on carbon (Pd/C) catalyst for the deoxygenation step, which offers high yield and purity.^[2] This modern approach avoids the use of harsh and polluting reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were employed in traditional methods.^[2]

The overall synthetic workflow can be summarized as follows:



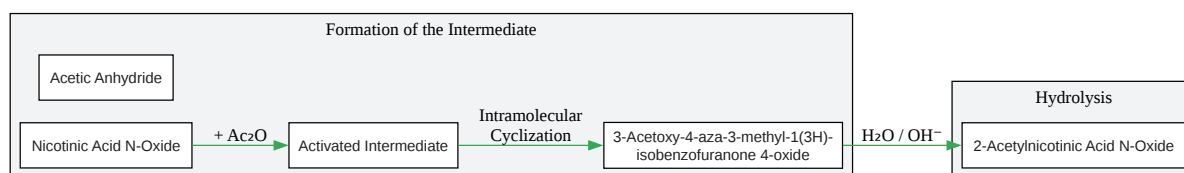
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Figure 1: Overall synthetic workflow for **2-acetylnicotinic acid**.

Mechanistic Insights

The reaction between nicotinic acid N-oxide and acetic anhydride proceeds via an interesting intramolecular electrophilic mechanism. The initial product is not **2-acetylnicotinic acid** N-oxide directly, but rather an intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide. This intermediate is then hydrolyzed to yield **2-acetylnicotinic acid** N-oxide.

The proposed mechanism is as follows:



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Figure 2: Reaction mechanism overview.

Experimental Protocols

Step 1: Synthesis of 3-Acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide

This procedure outlines the acetylation of nicotinic acid N-oxide to form the key isobenzofuranone intermediate.

Materials:

- Nicotinic acid N-oxide
- Acetic anhydride

Procedure:

- In a suitable reaction vessel, a solution of nicotinic acid N-oxide (30 g, 0.216 mol) in acetic anhydride (180 mL) is prepared.
- The reaction mixture is heated to 100-110 °C and maintained at this temperature for 6 hours.
- After the reaction is complete, any unreacted nicotinic acid N-oxide is recovered.
- The excess acetic anhydride is removed from the filtrate by distillation.
- The crude product is recrystallized from ethanol to yield 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide.

Quantitative Data:

Parameter	Value	Reference
Yield	60%	[3]
Melting Point	128-129 °C	[3]

Spectroscopic Data (¹H NMR in CDCl₃): δ 8.32 (d, J=6.5 Hz, 1H), 7.75 (d, J=11.9 Hz, 1H), 7.49 (t, J=7.6 Hz, 1H), 2.11 (s, 3H), 2.08 (s, 3H).[3]

Step 2 & 3: Hydrolysis and Deoxygenation to 2-Acetylnicotinic Acid

This improved, one-pot procedure combines the hydrolysis of the intermediate and the subsequent deoxygenation to afford the final product in high yield and purity.[3]

Materials:

- 3-Acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide
- Methanol
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)

- 4% Sodium hydroxide (NaOH) aqueous solution
- Dilute hydrochloric acid (HCl)
- Tetrahydrofuran (THF)
- Chloroform
- Diethyl ether

Procedure:

- The intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, is deoxygenated under a hydrogen atmosphere using a Pd/C catalyst.
- The resulting crude product is then treated with an alkaline aqueous solution (4% NaOH) and stirred at room temperature.
- The reaction mixture is acidified to a pH of 2-3 with a dilute aqueous acid solution (HCl).
- The product is extracted, and the solvent is removed to yield high-purity **2-acetylnicotinic acid**.

A more detailed, similar deoxygenation protocol for a related compound is as follows, which can be adapted:

- To a solution of **2-acetylnicotinic acid** N-oxide (16 g, 88.4 mmol) and sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of water, adjust the pH to 9 with 6N NaOH.
- Add 10% palladium on carbon (1.6 g).
- Hydrogenate the mixture until a 20% excess of hydrogen is consumed.
- Filter the reaction mixture through Celite.
- Adjust the pH of the filtrate to 2.5 with 6N HCl.
- Remove the solvent by rotary evaporation.

- Take up the residue in methanol, filter, and evaporate the filtrate to yield **2-acetylnicotinic acid** as a pale beige solid.

Quantitative Data:

Parameter	Value	Reference
Overall Yield	93.4%	[3]
Melting Point	125-126 °C	[3]

Spectroscopic Data (¹H NMR in DMSO-d₆): δ 8.80 (d, J=3.1 Hz, 1H), 8.16 (dd, J=7.9, 1.5 Hz, 1H), 7.64 (dd, J=7.9, 4.8 Hz, 1H), 2.23 (s, 3H).[3]

Physicochemical Properties of 2-Acetylnicotinic Acid

Property	Value
Molecular Formula	C ₈ H ₇ NO ₃
Molecular Weight	165.15 g/mol
CAS Number	89942-59-6
Appearance	Solid
Melting Point	Approx. 100-102 °C

Conclusion

The synthesis of **2-acetylnicotinic acid** from nicotinic acid N-oxide via the formation of a 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide intermediate, followed by hydrolysis and catalytic deoxygenation, represents a robust and efficient pathway. The use of palladium on carbon as the deoxygenation catalyst aligns with the principles of green chemistry by avoiding hazardous reagents. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting for research, development, and production purposes.

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